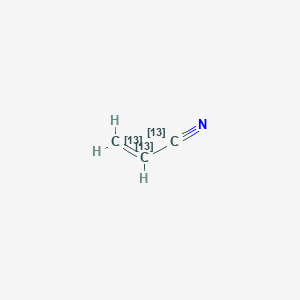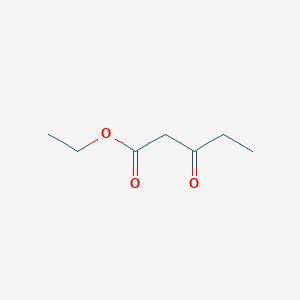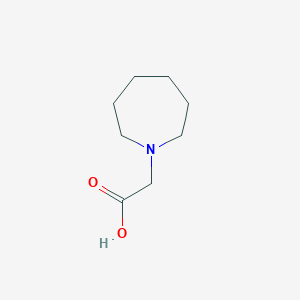
Azepan-1-ylacetic acid
Descripción general
Descripción
Azepan-1-ylacetic acid is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is typically available in solid form .
Synthesis Analysis
Azepane-based compounds, including Azepan-1-ylacetic acid, are synthesized using various approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds have significant synthetic relevance due to their diverse biological activities .Molecular Structure Analysis
The molecular structure of Azepan-1-ylacetic acid is represented by the SMILES stringO=C(O)CN1CCCCCC1 . The InChI code for the compound is 1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11) .
Aplicaciones Científicas De Investigación
Thermochemical Analysis
Azepan-1-ylacetonitrile, closely related to Azepan-1-ylacetic acid, has been studied for its thermochemical properties. The research involved computational and experimental thermochemical studies to analyze the energetic aspects of various conformers and their gas-phase standard enthalpy of formation. This information is vital for understanding the reactivity and stability of compounds like Azepan-1-ylacetic acid in different environments (Freitas et al., 2014).
Pharmaceutical Development
Azepan derivatives, including Azepan-1-ylacetic acid, have been explored as inhibitors in pharmaceutical research. For instance, azepane derivatives have been studied for their inhibitory activity against protein kinase B (PKB-alpha), which is crucial in developing new therapeutic agents (Breitenlechner et al., 2004).
Interaction with Other Compounds
The interaction between gold (III) and 2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid, a compound related to Azepan-1-ylacetic acid, has been examined. This research provides insights into the complex formation and reactivity of azepane derivatives in chemical reactions, which can be pivotal in materials science and catalysis (Darbinyan et al., 2022).
Diverse Pharmacological Properties
Azepane-based compounds, including Azepan-1-ylacetic acid, have shown a variety of pharmacological properties. These compounds have a high degree of structural diversity, making them potential candidates for various therapeutic applications like anti-cancer, anti-tubercular, and antimicrobial agents (Zha et al., 2019).
Analytical Chemistry Applications
Azepan-1-ylacetic acid and its derivatives have been used in analytical chemistry for the identification and quantitation of compounds, as demonstrated in a study conducted in the Tokyo area (Nakajima et al., 2012).
Propiedades
IUPAC Name |
2-(azepan-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-9-5-3-1-2-4-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHVWUCJZPGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390109 | |
| Record name | azepan-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-ylacetic acid | |
CAS RN |
52703-80-7 | |
| Record name | azepan-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azepanylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



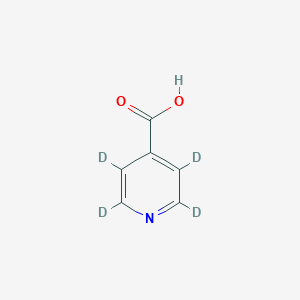
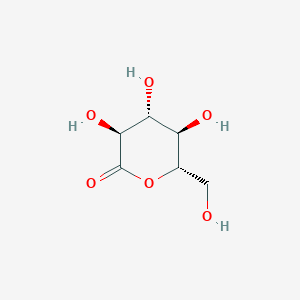
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
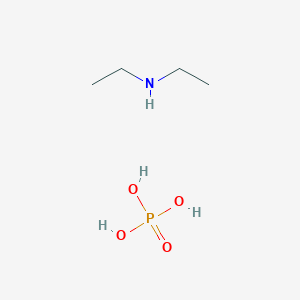
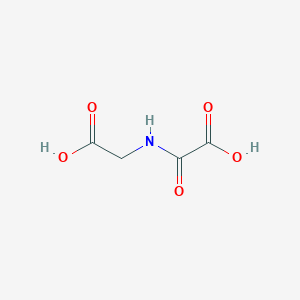
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
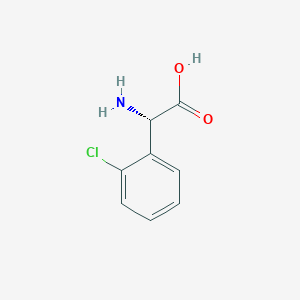

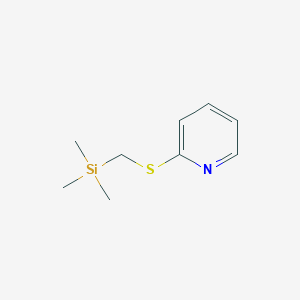
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
